4-(3-amino-4-methoxyphenyl)-N-methylthiazol-2-amine
Description
Properties
IUPAC Name |
4-(3-amino-4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-13-11-14-9(6-16-11)7-3-4-10(15-2)8(12)5-7/h3-6H,12H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACHEXOQTVFKQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CS1)C2=CC(=C(C=C2)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-amino-4-methoxyphenyl)-N-methylthiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-amino-4-methoxybenzaldehyde with thiosemicarbazide to form a thiazole ring. This intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-amino-4-methoxyphenyl)-N-methylthiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
4-(3-amino-4-methoxyphenyl)-N-methylthiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-amino-4-methoxyphenyl)-N-methylthiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Nitro and Sulfonyl Derivatives
- 4-(4′-Nitrophenyl)thiazol-2-amine (7): Synthesized via cyclization of p-nitroacetophenone and thiourea, this derivative features a nitro group at the para position. Yield: 94% .
- 4-(4′-Nitrophenyl)-N-tosylthiazol-2-amine (11a): Introducing a tosyl group at the 2-amino position improves steric bulk, which may affect binding to biological targets. Reported yield: Not specified .
Halogenated Derivatives
- 4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine (2b) : The chloro substituent enhances lipophilicity, while propargyl groups introduce alkyne functionality for click chemistry applications. Melting point: 180°C; ¹H NMR δ 2.31 (t, 2H) .
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)thiazol-2-amine : Exhibits antibacterial activity, with the chloro and fluoro groups contributing to halogen bonding interactions. Synthesized via Hantzsch thiazole synthesis .
Methoxy and Amino Derivatives
- 4-(3-Amino-4-methoxyphenyl)-N-methylthiazol-2-amine: The 3-amino-4-methoxy substitution pattern is unique, offering hydrogen-bonding capabilities and moderate polarity. In tubulin inhibition studies, similar analogs (e.g., 10q) showed IC₅₀ values in the micromolar range, comparable to combretastatin A-1 (3.5 µM) .
Variations in the Heterocyclic Core
Pyrimidine-Thiazole Hybrids
- 4-(6-Chloropyrimidin-4-yl)-N-methylthiazol-2-amine : Replacing the phenyl ring with a chloropyrimidine group shifts pharmacological activity toward kinase inhibition. Synthesized in five steps with a 40% yield for intermediate 14 .
- N-(4-(6-Chloropyrimidin-4-yl)thiazol-2-yl)-4-fluoro-N-methylbenzamide (9) : Acylated derivative with a fluorobenzoyl group; exhibits improved metabolic stability (LC-MS: m/z 349.1 [M+H]⁺) .
Triazole and Thiadiazole Derivatives
- 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine : Combines benzothiazole and triazole moieties, showing antiproliferative activity. Yield: 82–97% via click chemistry .
- (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine: Thiadiazole core with a chlorophenyl group; known for insecticidal and fungicidal activities .
Pharmacological Activity Comparisons
Spectroscopic Data Comparisons
Biological Activity
The compound 4-(3-amino-4-methoxyphenyl)-N-methylthiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. Thiazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this specific compound, focusing on its antiproliferative effects against various cancer cell lines, mechanisms of action, and structure-activity relationships (SAR).
Antiproliferative Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antiproliferative effects against various human cancer cell lines. The compound this compound has shown promising results in inhibiting the growth of cancer cells.
In Vitro Studies
In vitro assays have been conducted to evaluate the antiproliferative activity of this compound against several human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer). The results indicate that:
- IC50 Values : The compound exhibits low micromolar to nanomolar IC50 values, indicating potent antiproliferative activity. For instance, one study reported IC50 values ranging from 1.7 to 38 nM against six different cancer cell lines .
The mechanism by which this compound exerts its antiproliferative effects is believed to involve:
- Microtubule Disruption : The compound likely binds to the colchicine site of tubulin, disrupting microtubule dynamics, which is crucial for cell division .
- Induction of Apoptosis : It has been observed that the most active derivatives induce apoptosis through the activation of caspases (caspase-2, -3, and -8), although they do not cause mitochondrial depolarization .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is highly influenced by their chemical structure. In particular:
- Substituents at the C2 Position : The presence of an N-methylamino group at the C2 position significantly enhances antiproliferative activity compared to other substituents like methyl or dimethylamino groups .
- Effect of Aromatic Substituents : Variations in the aromatic substituents at the C4 position also affect potency. For example, compounds with 4′-methoxyphenyl or 4′-ethoxyphenyl groups have shown improved activity against specific cancer cell lines compared to their amino counterparts .
Case Studies
Several case studies highlight the effectiveness of thiazole derivatives in clinical settings:
- Study on MCF-7 Cells : A derivative with an N-methylamino group was found to be nearly 28-fold more potent than its amino counterpart against MCF-7 cells .
- Multidrug Resistance : Some thiazole derivatives have been shown to retain activity against multidrug-resistant cell lines that overexpress P-glycoprotein, suggesting a potential therapeutic advantage in overcoming resistance mechanisms in cancer treatment .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 4-(3-amino-4-methoxyphenyl)-N-methylthiazol-2-amine?
The synthesis typically involves multi-step reactions starting with halogenated pyrimidine or thiazole precursors. For example, acylation of 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine with substituted benzoyl chlorides, followed by amination or nucleophilic substitution, can yield the target compound. Reaction conditions such as refluxing in polar aprotic solvents (e.g., THF) and catalysts like tetrakis(triphenylphosphine)palladium(0) are critical for optimizing yield and purity . Characterization of intermediates via LC-MS or NMR is essential to confirm structural integrity at each step.
Q. How is the molecular structure of this compound validated in academic research?
X-ray crystallography is the gold standard for unambiguous structural determination. For thiazole derivatives, single-crystal diffraction data collected at low temperatures (e.g., 100 K) can resolve bond lengths, angles, and dihedral angles between aromatic rings. Software suites like SHELX are widely used for refinement, leveraging high-resolution data to model hydrogen bonding and intermolecular interactions (e.g., C–H⋯O) that stabilize the crystal lattice . Complementary techniques like FT-IR and H/C NMR provide additional validation of functional groups and substituent positioning.
Q. What in vitro assays are recommended for preliminary biological screening of this compound?
Standard assays include:
- Cytotoxicity : MTT or resazurin-based viability tests in neuronal (e.g., primary cortical neurons) or cancer cell lines.
- Oxidative stress markers : Measurement of reactive oxygen species (ROS) using DCFH-DA fluorescence or malondialdehyde (MDA) levels via thiobarbituric acid assay .
- Enzyme inhibition : Fluorometric assays for targets like glutathione peroxidase (GPx) or nitric oxide synthase (iNOS), with IC values calculated from dose-response curves.
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability?
Key strategies include:
- Catalyst screening : Transition metal catalysts (e.g., Pd(PPh)) enhance coupling reactions, while phase-transfer catalysts improve solubility in biphasic systems.
- Solvent optimization : Replacing THF with dimethylacetamide (DMA) at elevated temperatures (120°C) can accelerate reaction kinetics.
- Purification techniques : Gradient column chromatography or recrystallization from DMSO/water mixtures (2:1 v/v) enhances purity .
- Process analytical technology (PAT) : In-line FTIR or HPLC monitoring enables real-time adjustment of reaction parameters.
Q. What advanced techniques are used to elucidate the compound’s mechanism of action in neurodegenerative models?
- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding affinities to targets like Aβ fibrils or prion proteins, guided by crystal structures of homologous thiazole derivatives .
- Mitochondrial assays : JC-1 staining quantifies changes in membrane potential, while cytochrome c release is measured via ELISA to assess apoptosis pathways .
- Pharmacokinetic profiling : LC-MS/MS analysis of brain-to-plasma ratios in animal models determines blood-brain barrier penetration, critical for CNS-targeted therapies .
Q. How should researchers resolve contradictions in biological activity data across studies?
Discrepancies (e.g., high in vitro potency vs. low in vivo efficacy) may arise from:
- Metabolic instability : Microsomal stability assays (e.g., liver microsomes) identify rapid degradation pathways.
- Species-specific differences : Comparative studies in human vs. rodent cell lines or primary cultures.
- Off-target effects : Proteome-wide affinity profiling (e.g., thermal shift assays) identifies unintended interactions.
- Dosage optimization : Pharmacodynamic studies correlating brain exposure ratios (AUC/EC) with efficacy thresholds .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
